N'-(1-(2-Naphthyl)ethylidene)-2-pyrazinecarbohydrazide
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Overview
Description
N’-(1-(2-Naphthyl)ethylidene)-2-pyrazinecarbohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a naphthyl group attached to an ethylidene moiety, which is further connected to a pyrazinecarbohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(2-Naphthyl)ethylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 2-naphthylacetaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(1-(2-Naphthyl)ethylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(2-Naphthyl)ethylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones and pyrazine derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted naphthyl derivatives.
Scientific Research Applications
N’-(1-(2-Naphthyl)ethylidene)-2-pyrazinecarbohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is evaluated for its potential use as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of N’-(1-(2-Naphthyl)ethylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In medicinal chemistry, it is believed to exert its anti-cancer effects by inducing apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(2-Naphthyl)ethylidene)-2-thiophenecarbohydrazide
- N-(1-(2-Naphthyl)ethylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- N’-(1-(2-Naphthyl)ethylidene)benzenesulfonohydrazide
Uniqueness
N’-(1-(2-Naphthyl)ethylidene)-2-pyrazinecarbohydrazide is unique due to its specific structural features, such as the presence of both naphthyl and pyrazinecarbohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a multi-functional agent in medicinal and materials science further highlight its uniqueness.
Properties
Molecular Formula |
C17H14N4O |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
N-[(E)-1-naphthalen-2-ylethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H14N4O/c1-12(20-21-17(22)16-11-18-8-9-19-16)14-7-6-13-4-2-3-5-15(13)10-14/h2-11H,1H3,(H,21,22)/b20-12+ |
InChI Key |
OOVXEXYJDOOOPY-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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